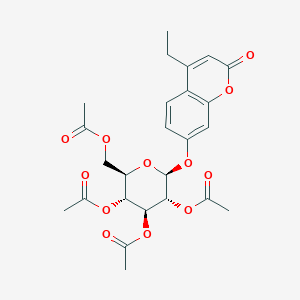
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthraquinone moiety linked to a pyridine carboxamide group. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with pyridine-2-carboxylic acid or its derivatives under standard amide formation conditions. One common method involves the use of coupling agents such as COMU to facilitate the reaction between the amine and the carboxylic acid . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthraquinone group can yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- 2-((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)-2-oxoethyl morpholine-4-carbodithioate
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)pyridine-2-carboxamide is unique due to the presence of both the anthraquinone and pyridine carboxamide moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H12N2O3 |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H12N2O3/c23-18-13-5-1-2-6-14(13)19(24)16-11-12(8-9-15(16)18)22-20(25)17-7-3-4-10-21-17/h1-11H,(H,22,25) |
Clave InChI |
KHNQYXNFGHDJEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-9-(3-chloro-4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14959080.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B14959088.png)
![N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B14959100.png)
![2-(4-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14959104.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)


![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)

![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B14959159.png)
![N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14959164.png)
methanone](/img/structure/B14959169.png)
